

duration of TDI-011536 effect in vivo

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Compound of Interest

Compound Name: TDI-011536

Cat. No.: B10831577

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TDI-011536 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vivo application of **TDI-011536**, a potent LATS kinase inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for **TDI-011536**?

A1: **TDI-011536** is a potent inhibitor of the LATS1 and LATS2 kinases, which are core components of the Hippo signaling pathway.^[1] By inhibiting LATS kinases, **TDI-011536** prevents the phosphorylation of the transcriptional co-activator Yes-associated protein (YAP).^[1] This leads to the nuclear translocation of YAP, where it can induce the expression of genes that promote cell proliferation and regeneration.^{[1][2]}

Q2: What is the recommended dosage and administration route for in vivo studies in mice?

A2: For murine studies, intraperitoneal (i.p.) injection is the administration route described in the literature.^[1] Dosages of 50, 100, and 200 mg/kg have been tested, with 200 mg/kg showing the most sustained effect.^[1]

Q3: How long does the effect of **TDI-011536** last in vivo?

A3: The duration of action is dose-dependent. Following a single 200 mg/kg i.p. injection in mice, a significant reduction in phosphorylated YAP (pYAP) is observed for at least 4 hours in the heart, liver, and skin.[1][3] The pYAP levels are reported to return to baseline within a day.[1] Lower doses, such as 50 mg/kg, have a much shorter duration of action, with pYAP levels recovering within 4 hours.[1]

Q4: Are there any known toxicities associated with **TDI-011536**?

A4: Based on available studies, **TDI-011536** is considered not unduly toxic upon systemic administration.[1][2] Gene expression analysis following 4 hours of treatment did not show significant enrichment for genes associated with inflammation or apoptosis.[2][3] Additionally, no ill effects were apparent in mice treated with 100 mg/kg for two to three days. However, comprehensive toxicology studies are not yet publicly available.

Troubleshooting Guides

Issue 1: Suboptimal or no observable effect on YAP phosphorylation.

- Possible Cause 1: Inadequate Dosage.
 - Solution: Ensure the dosage is appropriate for the target organ. A dose of 200 mg/kg has been shown to be effective for at least 4 hours in the heart, liver, and skin.[1] Lower doses may not have a sustained effect.
- Possible Cause 2: Improper Formulation.
 - Solution: **TDI-011536** has been successfully administered in vivo when dissolved in Kolliphor HS 15.[1] Ensure the compound is fully solubilized before administration.
- Possible Cause 3: Timing of Analysis.
 - Solution: The peak effect on pYAP reduction is observed within 2-4 hours post-injection.[1] Ensure that tissue harvesting and analysis are performed within this window.

Issue 2: Variability in experimental results between different organs.

- Possible Cause: Organ-specific differences in drug distribution or metabolism.

- Solution: Be aware that the duration of **TDI-011536**'s effect can vary between organs. For instance, at a 100 mg/kg dose, the effect on pYAP is maintained for 4 hours in the heart and liver but is diminished in the skin.^[1] Tailor the experimental design and timepoints to the specific organ of interest.

Data Presentation

Table 1: Dose-Dependent Duration of **TDI-011536** Effect on YAP Phosphorylation in Mice

Dosage (mg/kg)	Route of Administration	Organ	Duration of Significant pYAP Reduction	Reference
200	Intraperitoneal	Heart, Liver, Skin	At least 4 hours	^[1] ^[3]
100	Intraperitoneal	Heart, Liver	At least 4 hours	^[1]
100	Intraperitoneal	Skin	Less than 4 hours	^[1]
50	Intraperitoneal	Heart, Liver, Skin	Less than 4 hours	^[1]

Table 2: Pharmacokinetic Profile of **TDI-011536** Analogs

Compound	Administration Route	Half-Life (t _{1/2})	Bioavailability (%)	Clearance (mL/min/kg)
Analog 27	IV	> 2 hours	N/A	Low
Analog 27	PO	> 2 hours	Acceptable	N/A
Analog 28	IV	> 2 hours	N/A	Low
Analog 28	PO	> 2 hours	Acceptable	N/A

Note: Specific pharmacokinetic data for TDI-011536 is not publicly available. This table presents data from structurally related LATS kinase inhibitors from the same discovery program.^[4]

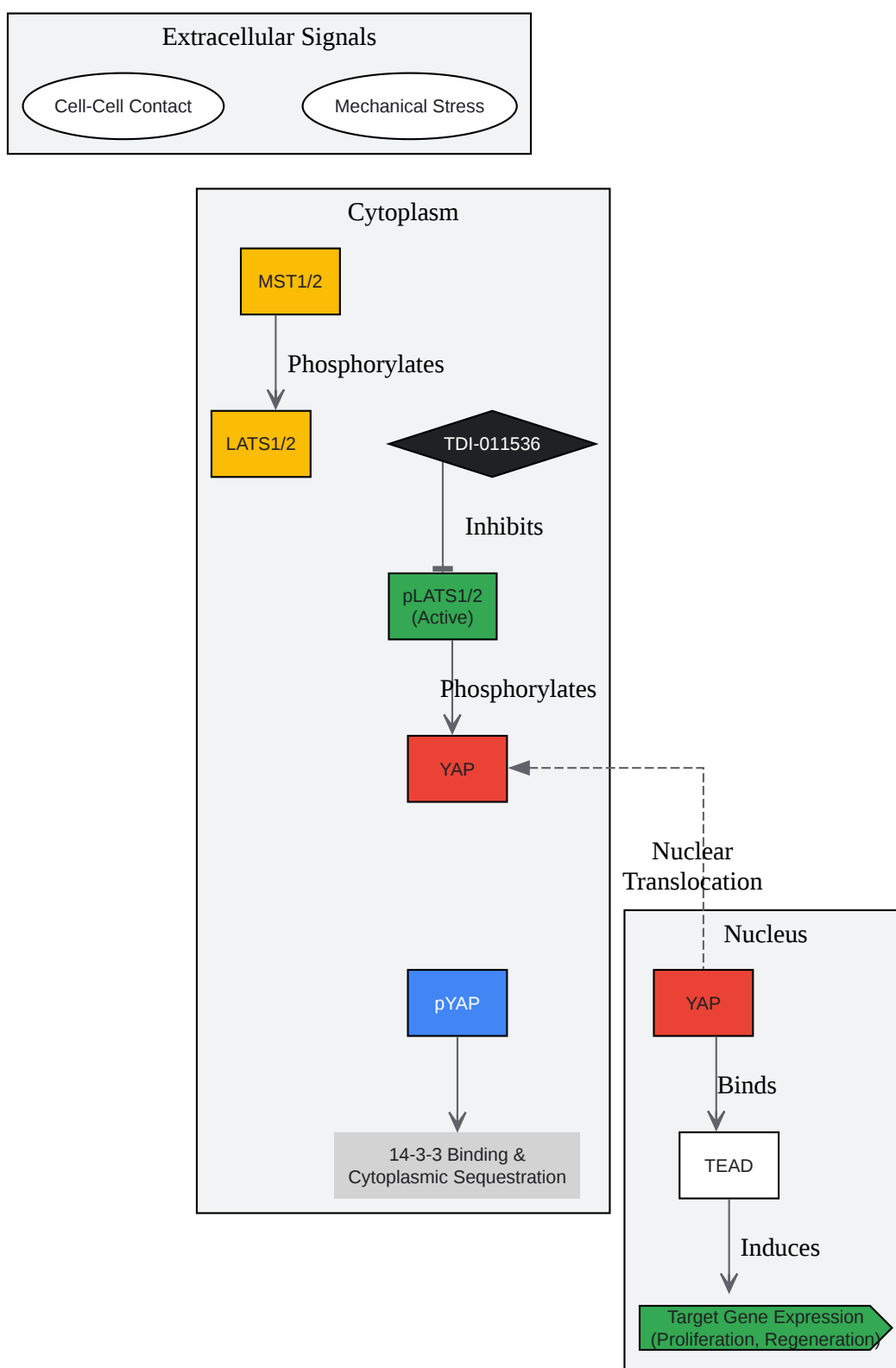
Experimental Protocols

In Vivo Administration of **TDI-011536** in Mice

- Formulation: Dissolve **TDI-011536** in Kolliphor HS 15 to the desired concentration.^[1]
- Animal Model: The described studies utilize Swiss Webster mice.^[2]
- Dosage: Prepare solutions for intraperitoneal (i.p.) injection at concentrations calculated to deliver 50, 100, or 200 mg/kg of body weight.^[1]
- Administration: Administer the formulated **TDI-011536** solution via i.p. injection.^[1]

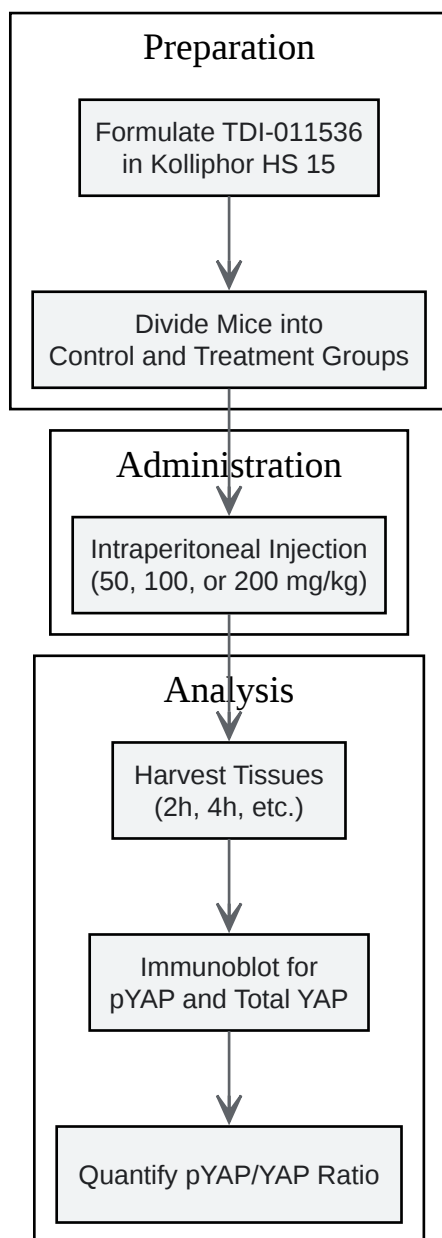
- Control Group: Administer the vehicle (Kollipor HS 15) alone to a control group of animals.
[\[1\]](#)
- Timepoints for Analysis: For analysis of YAP phosphorylation, tissue samples should be collected at timepoints such as 2 and 4 hours post-injection.[\[1\]](#) For longer-term studies, note that pYAP levels are expected to return to baseline within 24 hours.[\[1\]](#)
- Tissue Processing: Harvested tissues (e.g., heart, liver, skin) can be processed for downstream analysis such as immunoblotting to assess the ratio of phosphorylated YAP to total YAP.[\[1\]](#)

Mandatory Visualizations



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Caption: The Hippo-Yap signaling pathway and the inhibitory action of **TDI-011536**.



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Caption: A generalized workflow for in vivo studies of **TDI-011536** in mice.

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